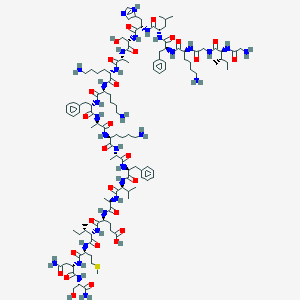
Cyclopentenylcytosine 6-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentenylcytosine 6-triphosphate (CPEC-TTP) is a nucleoside analog that has been synthesized and studied for its potential use in scientific research. It is a modified version of cytosine, one of the four nucleotide bases that make up DNA and RNA. CPEC-TTP is unique in that it has a cyclopentenyl group attached to the cytosine base, which alters its properties and makes it useful for certain applications.
Mecanismo De Acción
Cyclopentenylcytosine 6-triphosphate works by inhibiting the activity of DNA methyltransferases, which are enzymes that add methyl groups to DNA. Methylation can affect gene expression by altering the way that DNA is packaged and accessed by the cell's machinery. By inhibiting DNA methyltransferases, Cyclopentenylcytosine 6-triphosphate can alter gene expression and potentially have therapeutic effects.
Biochemical and Physiological Effects:
Cyclopentenylcytosine 6-triphosphate has been shown to have biochemical and physiological effects in cells and animals. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially through its effects on gene expression. It has also been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Cyclopentenylcytosine 6-triphosphate is that it is a specific inhibitor of DNA methyltransferases, which can be useful for studying the role of these enzymes in gene expression and disease. However, one limitation is that it may have off-target effects on other enzymes or pathways, which could complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on Cyclopentenylcytosine 6-triphosphate. One area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Another area of interest is its effects on other epigenetic modifications, such as histone modifications. Finally, there may be potential for the development of other nucleoside analogs based on the Cyclopentenylcytosine 6-triphosphate structure.
Métodos De Síntesis
Cyclopentenylcytosine 6-triphosphate can be synthesized using a multi-step process that involves the modification of cytosine. The first step is to protect the amine group on the cytosine molecule, which is done using a protecting group such as tert-butyldimethylsilyl (TBDMS). The next step is to add the cyclopentenyl group to the cytosine base using a palladium-catalyzed coupling reaction. Finally, the protecting group is removed to reveal the Cyclopentenylcytosine 6-triphosphate molecule.
Aplicaciones Científicas De Investigación
Cyclopentenylcytosine 6-triphosphate has been studied for its potential use in scientific research, particularly in the field of epigenetics. Epigenetics is the study of changes in gene expression that do not involve changes to the underlying DNA sequence. Cyclopentenylcytosine 6-triphosphate has been shown to inhibit the activity of DNA methyltransferases, which are enzymes that add methyl groups to DNA and can affect gene expression. This inhibition can lead to changes in gene expression and may have therapeutic applications in diseases such as cancer.
Propiedades
Número CAS |
118045-71-9 |
|---|---|
Nombre del producto |
Cyclopentenylcytosine 6-triphosphate |
Fórmula molecular |
C10H16N3O13P3 |
Peso molecular |
479.17 g/mol |
Nombre IUPAC |
[[(3R,4S,5R)-3-(4-amino-2-oxopyrimidin-1-yl)-4,5-dihydroxycyclopenten-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N3O13P3/c11-7-1-2-13(10(16)12-7)6-3-5(8(14)9(6)15)4-24-28(20,21)26-29(22,23)25-27(17,18)19/h1-3,6,8-9,14-15H,4H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19)/t6-,8-,9+/m1/s1 |
Clave InChI |
SDWSIGMPZFNONK-VDAHYXPESA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@@H]2C=C([C@H]([C@H]2O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Sinónimos |
CPC TP CPEC-TP cyclopentenyl cytosine 5'-triphosphate cyclopentenylcytosine 6-triphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















